Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate
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Overview
Description
Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate typically involves the reaction of 4-chlorobenzaldehyde with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via a Horner-Wadsworth-Emmons reaction, which is a well-known method for the formation of carbon-carbon double bonds. The reaction conditions generally include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-(4-chlorophenyl)-2-methylpropanoyl]phosphonate
- Dimethyl [2-(4-chlorophenyl)-2-methylpropanoyl]phosphonate
Uniqueness
Dimethyl [2-(4-chlorophenyl)-2-methoxyethenyl]phosphonate is unique due to its specific structural features, such as the presence of a methoxy group and a phosphonate group attached to a substituted phenyl ring
Properties
CAS No. |
61463-88-5 |
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Molecular Formula |
C11H14ClO4P |
Molecular Weight |
276.65 g/mol |
IUPAC Name |
1-chloro-4-(2-dimethoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C11H14ClO4P/c1-14-11(8-17(13,15-2)16-3)9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
InChI Key |
KRWYNTYBWBNJCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CP(=O)(OC)OC)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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